molecular formula C13H17NOS B12743914 Cinnamic acid, (4-dimethylamino)thio-, O-ethyl ester CAS No. 117666-89-4

Cinnamic acid, (4-dimethylamino)thio-, O-ethyl ester

Cat. No.: B12743914
CAS No.: 117666-89-4
M. Wt: 235.35 g/mol
InChI Key: MBVYEVUWAIDSEL-JXMROGBWSA-N
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Description

Cinnamic acid, (4-dimethylamino)thio-, O-ethyl ester is an organic compound that belongs to the cinnamic acid derivatives family. These compounds are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine. The structure of this compound includes a cinnamic acid backbone with a dimethylamino group and a thioether linkage, making it a unique and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cinnamic acid, (4-dimethylamino)thio-, O-ethyl ester typically involves the esterification of cinnamic acid derivatives. One common method is the Fischer esterification, where cinnamic acid reacts with ethanol in the presence of an acid catalyst to form the ester. Another method involves the use of cinnamoyl chloride, which reacts with ethanol under basic conditions to yield the desired ester .

Industrial Production Methods

Industrial production of cinnamic acid derivatives often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Cinnamic acid, (4-dimethylamino)thio-, O-ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cinnamic acid derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cinnamic acid, (4-dimethylamino)thio-, O-ethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of cinnamic acid, (4-dimethylamino)thio-, O-ethyl ester involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by disrupting their cell membranes and metabolic processes. In cancer cells, it can induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways and enzymes . The antioxidant properties of the compound are attributed to its ability to scavenge free radicals and terminate radical chain reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cinnamic acid, (4-dimethylamino)thio-, O-ethyl ester is unique due to the presence of both the dimethylamino group and the thioether linkage, which confer distinct chemical and biological properties. These structural features enhance its reactivity and biological activity compared to other cinnamic acid derivatives .

Properties

CAS No.

117666-89-4

Molecular Formula

C13H17NOS

Molecular Weight

235.35 g/mol

IUPAC Name

O-ethyl (E)-3-[4-(dimethylamino)phenyl]prop-2-enethioate

InChI

InChI=1S/C13H17NOS/c1-4-15-13(16)10-7-11-5-8-12(9-6-11)14(2)3/h5-10H,4H2,1-3H3/b10-7+

InChI Key

MBVYEVUWAIDSEL-JXMROGBWSA-N

Isomeric SMILES

CCOC(=S)/C=C/C1=CC=C(C=C1)N(C)C

Canonical SMILES

CCOC(=S)C=CC1=CC=C(C=C1)N(C)C

Origin of Product

United States

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